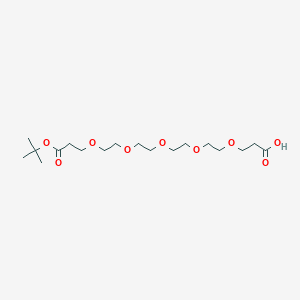

羧基-PEG5-叔丁酯

描述

Carboxy-PEG5-t-butyl ester is a biochemical compound with the molecular formula C18H34O9 and a molecular weight of 394.46 . It is used for proteomics research .

Synthesis Analysis

The synthesis of esters like Carboxy-PEG5-t-butyl ester typically involves the reaction of carboxylic acids with alcohols . Recent advances in the synthesis of carboxylic acid esters have been summarized based on the utilization of carboxylic acids as electrophiles or nucleophiles in reactions .Chemical Reactions Analysis

Esterification and hydrolysis are common reactions involving esters. Esterification is the reaction of carboxylic acids and alcohols to form esters, while hydrolysis is the reverse reaction, starting by the supply of a byproduct - water .Physical And Chemical Properties Analysis

Carboxy-PEG5-t-butyl ester is a liquid at 20°C and should be stored under inert gas at -20°C. It is sensitive to light, moisture, and heat .科学研究应用

生物偶联和表面改性:羧基-PEG5-叔丁酯用于薄聚合物薄膜的局部热活化,用于区域选择性表面化学改性。活化导致形成待定的羧酸基团,该基团对生物偶联具有多功能性。这在微米和纳米级表面改性中具有意义(Duvigneau、Schönherr 和 Vancso,2008 年)。

储能中的聚合物电解质:在锂硫电池的背景下,羧基-PEG5-叔丁酯衍生物用于增强对多硫化锂的化学捕获,从而提高电池性能。该化合物中的酯基团在多硫化锂的动态可逆吸附中起着重要作用(Cai 等人,2019 年)。

药物递送系统:羧基-PEG5-叔丁酯衍生物用于形成用于控制药物递送的水凝胶薄膜。这些水凝胶薄膜中羧甲基纤维素和聚乙二醇之间的酯交联的存在在延迟药物释放中起着至关重要的作用,使其适用于递送难溶性药物(Ghorpade 等人,2018 年)。

潜热储能应用:研究还探讨了羧基-PEG5-叔丁酯衍生物在潜热储能应用中的用途。该研究评估了它们的热物理性质、环境影响和经济潜力,表明它们适合作为潜热储能的储存介质(Stamatiou 等人,2017 年)。

聚合过程:在化学中,羧基-PEG5-叔丁酯衍生物被合成并用作苯乙烯聚合的引发剂。这证明了它们在聚合物科学中促进特定化学反应的作用(Nakashio & Yamamoto,1987 年)。

作用机制

Target of Action

Carboxy-PEG5-t-butyl ester is a type of polyethylene glycol (PEG) derivative. PEGs are commonly used in proteomics research . .

Mode of Action

Carboxy-PEG5-t-butyl ester, like other esters, undergoes hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This process involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group, yielding a carboxylic acid .

Biochemical Pathways

The hydrolysis of esters, including Carboxy-PEG5-t-butyl ester, is a key reaction in many biochemical pathways. For instance, in the citric acid (Krebs) cycle, ester groups are hydrolyzed to facilitate the production of energy . .

Result of Action

The hydrolysis of Carboxy-PEG5-t-butyl ester results in the formation of a carboxylic acid and an alcohol . These products can participate in further biochemical reactions, potentially influencing various cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the rate of ester hydrolysis . Moreover, the presence of certain enzymes can catalyze the hydrolysis reaction . .

属性

IUPAC Name |

3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIIUHKWCBCCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

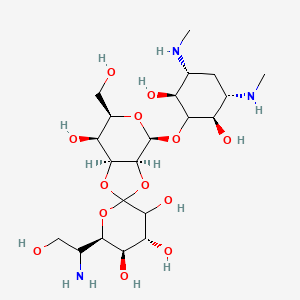

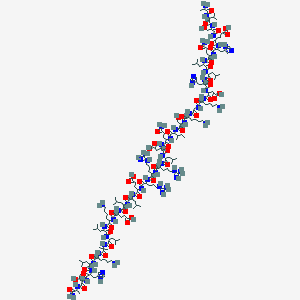

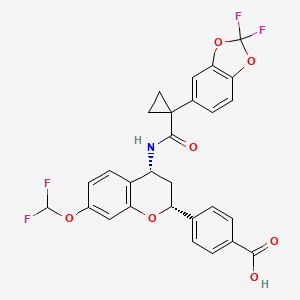

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)